molecular formula C10H13F2NO B1435976 4,5-Difluoro-2-(2-methylpropoxy)aniline CAS No. 1852636-07-7

4,5-Difluoro-2-(2-methylpropoxy)aniline

Cat. No. B1435976
CAS RN: 1852636-07-7
M. Wt: 201.21 g/mol
InChI Key: UXPORTNEGHZKEW-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(2-methylpropoxy)aniline, also known as DFMPA, is an aniline derivative with potential applications in synthesis and research. It is a versatile and cost-effective reagent that can be used in a variety of chemical reactions, including the synthesis of heterocyclic compounds and the preparation of other derivatives. It has been used in a range of research fields, such as biochemistry, pharmacology and material science.

Scientific Research Applications

Protonation and Deprotonation Studies

Research has explored the protonation and deprotonation behaviors of amido and aniline complexes, revealing insights into their chemical reactivity and stability. For instance, the study on the protonation of Os(IV) amido complex to yield an aniline complex highlighted the inertness of the complex to protonation and electrophilic attack at nitrogen, attributed to partial metal-nitrogen pi bonding and the oxidizing nature of the metal center (Soper, J., Bennett, B., Lovell, S., & Mayer, J. M., 2001).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, including difluoroboron dipyrromethene dyes and difluoroacetylated anilines, showcases the utility of fluorinated anilines in creating compounds with unique optical and electronic properties. These studies demonstrate the role of fluorinated anilines in synthesizing novel materials for applications in optics and electronics (Qin, W., Leen, V., Dehaen, W., & others, 2009).

Polymer Chemistry

In polymer chemistry, anilines, including fluorinated derivatives, have been used to synthesize polymers with specific properties. For example, the chemical polymerization of aniline in the presence of perfluorinated polysulfonic acid produced soluble interpolyelectrolyte complexes with high proton and electrical conductivity, showcasing the potential for applications in energy storage and conversion (Boeva, Z. A., & Sergeyev, V., 2014).

Fluorescence Studies

Fluorescence quenching studies of boronic acid derivatives by aniline in various solvents have provided insights into the mechanisms of fluorescence quenching, including static quenching and diffusion-limited reactions. These studies contribute to understanding the photophysical properties of boronic acid derivatives and their potential applications in sensing and molecular recognition (Geethanjali, H. S., Nagaraja, D., & Melavanki, R., 2015).

properties

IUPAC Name

4,5-difluoro-2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-6(2)5-14-10-4-8(12)7(11)3-9(10)13/h3-4,6H,5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPORTNEGHZKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-(2-methylpropoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.